Cas no 511-28-4 (Vitamin D4)

Vitamin D4 structure
Productnaam:Vitamin D4
Vitamin D4 Chemische en fysische eigenschappen
Naam en identificatie
-
- Cyclohexanol,4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-trimethylhexyl]-4H-inden-4-ylidene]ethylidene]-,(1S,3Z)-
- Vitamin D4
- 22,23-Dihydroergocalciferol
- Cyclohexanol,4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-trimethylhexyl]-4H-inden-4-ylidene]ethy
- Ergocalciferol Dehydro Impurity
- Vitamin D4
- VITAMINE D4
- Vitamine D4 Discontinued
- (24S)-methylcalciol
- (3aR)-3ar-Methyl-3c-((1R:4S)-1.4.5-trimethyl-hexyl)-7-[2-((S)-5-hydroxy-2-methylen-cyclohexyliden-(seqcis))-aethyliden-(seqtrans)]-(7atH)-hexahydro-indan
- (3S)-9.10-Seco-ergostatrien-(5seqcis.7seqtrans.10(19))-ol-(3)
- (3S)-9.10-seco-ergostatrien-(5t.7c.10(19))
- 22,23-dihydroercalciol
- 22,23-Dihydrovitamin D2
- 22-Dihydroergocalciferol
- 24S-Methylcalciol
- AC1NUTLB
- Vitamin D(4)
- VITAMIN D3
- (1S,3Z)-4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,4S)-1,4,5-Trimethylhexyl]-4H-inden-4-ylidene]ethylidene]cyclohexanol
- ERGOCALCIFEROL IMPURITY G [EP IMPURITY]
- 22-DIHYDROERGOCALCIFEROL(5Z,7E)-(3S)-9,10-SECO-5,7,10(19)-ERGOSTATRIEN-3-OL(24S)-METHYLCALCIOL
- (3S,5Z,7E)-9,10-secoergosta-5,7,10(19)-trien-3-ol
- DIPPFEXMRDPFBK-JPWDPSJFSA-N
- ERGOCALCIFEROL, 22,23-DIHYDRO-
- AC-26351
- 9,10-SECOERGOSTA-5,7,10(19)-TRIEN-3-OL, (3.BETA.,5Z,7E)-
- 22,23-Dihydroergocalciferol, >=97.0% (HPLC)
- SCHEMBL1030053
- VITAMIN D4 (VD4)
- CS-0804
- 511-28-4
- E85757
- (5Z,7E)-(3S)-9,10-Seco-5,7,10(19)-ergostatrien-3-ol
- UNII-KN41X73N6C
- 9,10-Secoergosta-5(Z),7(E),10(19)-trien-3beta-ol
- KN41X73N6C
- VITAMIN D4 [MI]
- HY-75958
- C18192
- EINECS 208-127-5
- (3S)-9,10-seco-5Z,7E,10(19)-ergostatrien-3-ol
- AKOS016009245
- Q2706046
- (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
- (5Z,7E)-(3S)-9,10-secoergosta-5,7,10(19)-trien-3-ol
- CYCLOHEXANOL, 4-METHYLENE-3-((2E)-2-((1R,3AS,7AR)-OCTAHYDRO-7A-METHYL-1-((1R,4S)-1,4,5-TRIMETHYLHEXYL)-4H-INDEN-4-YLIDENE)ETHYLIDENE)-, (1S,3Z)-
- LMST03030001
- 9,10-Secocholesta-5,7,10(9)-trien-3-ol, 24-methyl-
- (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIEN-3.BETA.-OL
- VITAMIND3
- CHEBI:33237
- (3beta,5Z,7E)-9,10-secoergosta-5,7,10(19)-trien-3-ol
- DTXSID801026994
- 22,23-Dihydroergocalciferol [WHO-DD]
- ERGOCALCIFEROL IMPURITY G (EP IMPURITY)
- DA-59025
- (5Z,7E)-9,10-SECOERGOSTA-5,7,10(19)-TRIEN-3BETA-OL
- 9,10-SECOERGOSTA-5,7,10(19)-TRIEN-3-OL, (3BETA,5Z,7E)-
-
- MDL: MFCD00078131
- Inchi: InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1
- InChI-sleutel: DIPPFEXMRDPFBK-JPWDPSJFSA-N
- LACHT: C=C1/C(C[C@@H](O)CC1)=C\C=C2[C@@]3([H])[C@@](CCC\2)(C)[C@@H]([C@H](C)CC[C@H](C)C(C)C)CC3
Berekende eigenschappen
- Exacte massa: 398.35500
- Monoisotopische massa: 398.354866087g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 6
- Complexiteit: 639
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 6
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 2
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.2
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- Dichtheid: 0.96
- Smeltpunt: 97 ºC
- PSA: 20.23000
- LogboekP: 7.86500
- Specifieke rotatie: D18 +89.3° (c = 0.47 in acetone)
Vitamin D4 Beveiligingsinformatie
- Signaalwoord:Danger
- Gevaarverklaring: H301-H311-H330-H372
- Waarschuwingsverklaring: P260-P280-P284-P301+P310-P310
- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 2
- WGK Duitsland:3
- Code gevarencategorie: 24/25-26-48/25
- Veiligheidsinstructies: 28-36/37
- FLUKA MERK F CODES:8-10-23
- RTECS:VS2900000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:24/25-26-48/25
- Gevaarklasse:6.1
- PackingGroup:Ⅱ
- Opslagvoorwaarde:4°C, protect from light, stored under nitrogen
Vitamin D4 Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0804-5mg |
Vitamin D4 |
511-28-4 | 98.95% | 5mg |
$792.0 | 2021-09-02 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60070-100mg |
Vitamin D4 |
511-28-4 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60070-5mg |
Vitamin D4 |
511-28-4 | 98% | 5mg |
¥5517.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce60070-50mg |
Vitamin D4 |
511-28-4 | 98% | 50mg |
¥27593.00 | 2023-09-07 | |
1PlusChem | 1P00DE9F-10mg |
VITAMIN D3 |
511-28-4 | 99% | 10mg |
$1158.00 | 2024-04-30 | |
1PlusChem | 1P00DE9F-50mg |
VITAMIN D3 |
511-28-4 | 99% | 50mg |
$3699.00 | 2024-04-30 | |
A2B Chem LLC | AG24211-1mg |
VITAMIN D3 |
511-28-4 | ≥98% | 1mg |
$200.00 | 2024-04-19 | |
A2B Chem LLC | AG24211-10mg |
VITAMIN D3 |
511-28-4 | 98% | 10mg |
$1056.00 | 2023-12-30 | |
1PlusChem | 1P00DE9F-5mg |
VITAMIN D3 |
511-28-4 | ≥97%(HPLC) | 5mg |
$576.00 | 2025-03-30 | |
A2B Chem LLC | AG24211-5mg |
VITAMIN D3 |
511-28-4 | ≥97.0% (HPLC) | 5mg |
$958.00 | 2024-04-19 |
Vitamin D4 Gerelateerde literatuur
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:511-28-4)VitaMin D4

Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:511-28-4)Vitamin D4

Zuiverheid:99%/99%/99%
Hoeveelheid:1mg/5mg/10mg
Prijs ($):187.0/740.0/1229.0